Selective BChE Inhibition: BChE-IN-3 vs. Rivastigmine and Tacrine
BChE-IN-3 exhibits high selectivity for human BChE over AChE. Its selectivity index, defined as the ratio of AChE IC50 to BChE IC50, is not explicitly calculated but is qualitatively described as highly selective due to marginal AChE inhibition [1]. This contrasts sharply with clinically used cholinesterase inhibitors. Rivastigmine, a dual AChE/BChE inhibitor, demonstrates a BChE IC50 of 37 nM but also potently inhibits AChE with an IC50 of 4.15 µM, resulting in a selectivity index of approximately 112 in favor of BChE . Tacrine, a first-generation Alzheimer's drug, is essentially non-selective, with IC50 values of 31 nM for AChE and 25.6 nM for BChE (a selectivity ratio of ~1.2) . Therefore, BChE-IN-3 provides a much cleaner tool for isolating BChE-specific functions without confounding AChE inhibition, a critical advantage over both rivastigmine and tacrine.
| Evidence Dimension | Selectivity (AChE IC50 / BChE IC50) |
|---|---|
| Target Compound Data | Highly selective for BChE; marginal AChE inhibition reported |
| Comparator Or Baseline | Rivastigmine: Selectivity Index ~112 (BChE IC50 0.037 µM, AChE IC50 4.15 µM). Tacrine: Selectivity Index ~1.2 (BChE IC50 0.0256 µM, AChE IC50 0.031 µM) |
| Quantified Difference | BChE-IN-3 has substantially higher BChE selectivity than both comparators, particularly tacrine |
| Conditions | In vitro enzymatic assays using human recombinant BChE and AChE |
Why This Matters
Superior selectivity reduces off-target AChE effects, enabling precise dissection of BChE's role in disease models, which is crucial for target validation and mechanism-of-action studies.
- [1] Meden A, et al. From tryptophan-based amides to tertiary amines: Optimization of a butyrylcholinesterase inhibitor series. Eur J Med Chem. 2022 Apr 15;234:114248. View Source
